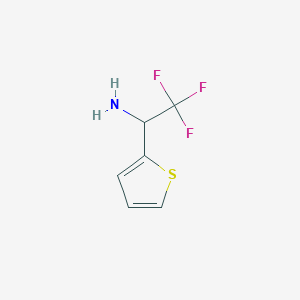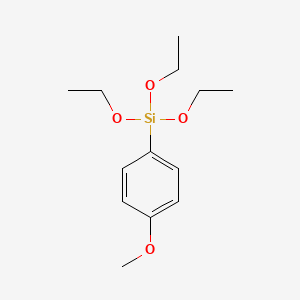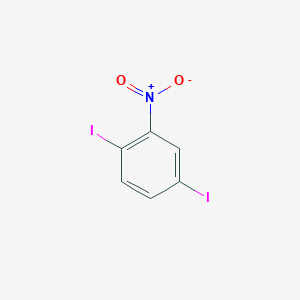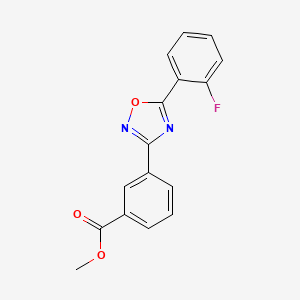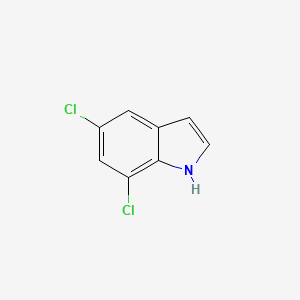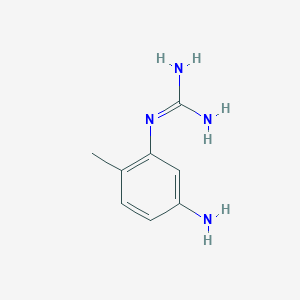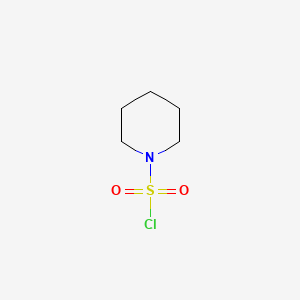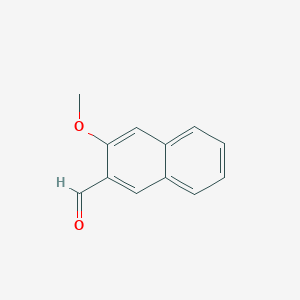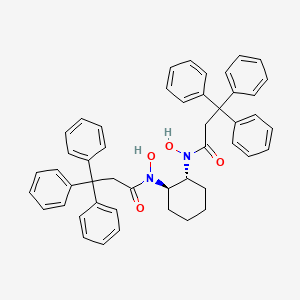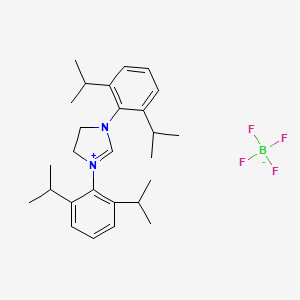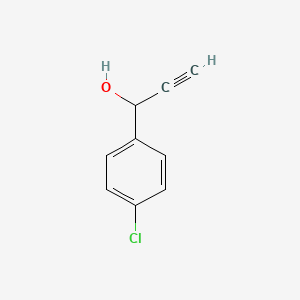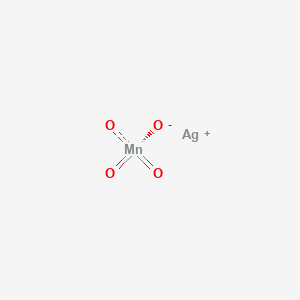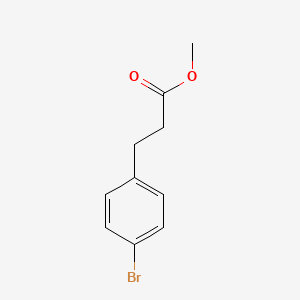
Propan-2-olate;ytterbium(3+)
Descripción general
Descripción
Propan-2-olate;ytterbium(3+), also known as Ytterbium(III) Isopropoxide, is a type of rare earth metal that has been the subject of numerous scientific studies. It has the molecular formula of C9H21O3Yb and a molecular weight of 350.31 g/mol . The compound is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered .
Molecular Structure Analysis
The molecular structure of Propan-2-olate;ytterbium(3+) is represented by the SMILES notation: CC©[O-].CC©[O-].CC©[O-].[Yb+3] and the InChI notation: 1S/3C3H7O.Yb/c31-3(2)4;/h33H,1-2H3;/q3*-1;+3 .Physical And Chemical Properties Analysis
Propan-2-olate;ytterbium(3+) is a type of rare earth metal. It is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered . The compound has a molecular weight of 350.31 g/mol .Aplicaciones Científicas De Investigación
Material Science and Engineering
In material science, Propan-2-olate;ytterbium(3+) is used to create advanced materials with specific properties. It serves as a precursor for the synthesis of ytterbium-doped materials, which are crucial in the development of high-performance lasers and optical fibers due to their excellent luminescence properties .
Biomedical Imaging
The luminescent properties of Ytterbium(III) complexes make them suitable for use as near-infrared fluorophores in living cell imaging. These complexes can be used to track and image biological processes in real-time, providing valuable insights into cellular functions and aiding in the diagnosis of diseases .
Pharmaceuticals
Propan-2-olate;ytterbium(3+) finds application in the pharmaceutical industry as a reagent in the synthesis of various drugs. Its role in the preparation of intermediates for medications like ibuprofen highlights its importance in the production of widely-used pharmaceuticals .
High-Energy Solid-State Lasers
Ytterbium-doped materials derived from Propan-2-olate;ytterbium(3+) are key components in diode-pumped high-energy solid-state lasers. These lasers have applications ranging from industrial manufacturing to medical procedures, where precise and powerful laser beams are required .
Nanotechnology
In nanotechnology, this compound is utilized to fabricate ytterbium-based nanoparticles. These nanoparticles have potential applications in electronics, photonics, and as contrast agents in magnetic resonance imaging (MRI), enhancing the quality of the imaging .
Chemical Vapor Deposition (CVD)
Propan-2-olate;ytterbium(3+) is used in chemical vapor deposition processes to create thin films of ytterbium oxide. These thin films are essential in the production of semiconductors and protective coatings in various electronic devices .
Renewable Energy
The compound’s role in the synthesis of materials for renewable energy technologies is an emerging field. Ytterbium-doped ceramics, for instance, can be used in solar cells to improve efficiency and performance .
Propiedades
IUPAC Name |
propan-2-olate;ytterbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Yb/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJHSBPOPJWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458538 | |
| Record name | Ytterbium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-olate;ytterbium(3+) | |
CAS RN |
6742-69-4 | |
| Record name | Ytterbium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium(III) Isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


